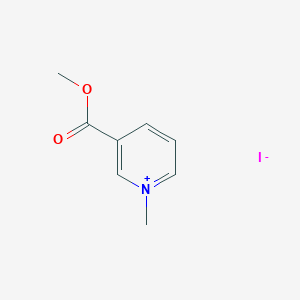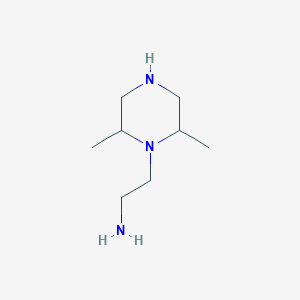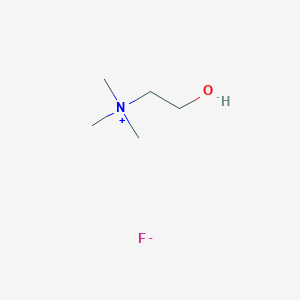![molecular formula C17H10FN3O3 B3052932 benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)- CAS No. 486449-65-4](/img/structure/B3052932.png)
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-
Übersicht
Beschreibung
“Benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-” is a complex organic compound. It is a derivative of benzoic acid, which is a carboxylic acid . The structure of this compound includes a benzoic acid moiety and a pyrazoloquinolin moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzoic acid moiety and a pyrazoloquinolin moiety . The benzoic acid part of the molecule consists of a benzene ring attached to a carboxylic acid group . The pyrazoloquinolin part of the molecule is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, benzoic acid derivatives can undergo various reactions such as esterification, amidation, and reduction . The pyrazoloquinolin moiety could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group in the benzoic acid moiety would make the compound acidic . The presence of the fluorine atom could also affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Antitumoral and Catalytic Properties
Benzoic acid, particularly in its derivative forms, shows a wide range of applications in the scientific field. Quinoxaline, a derivative, exhibits notable antitumoral properties and is used in dyes, pharmaceuticals, and antibiotics. Its analogs have been extensively explored for their antitumoral properties and are also investigated as catalysts' ligands. These compounds are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, and are crucial for the development of pharmaceutical and medicinal chemistry due to their broad spectrum of bioactivity (Pareek & Kishor, 2015).
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, with quinoline and benzimidazole as prominent examples, are fundamental in novel bioactive compound development. These compounds are pivotal in clinical trials for treating various illnesses, including cancer, bacterial, and fungal infections. The exploration of nitrogen-containing hybrid heterocyclic compounds has led to the discovery of therapeutically potential agents with lesser adverse effects. The combination of bioactive heterocyclic moieties in a single molecular platform is a strategy to overcome microbial resistance, highlighting the significance of these compounds in the design of new drugs (Salahuddin et al., 2023).
Corrosion Inhibition
Quinoline derivatives are recognized for their efficiency against metallic corrosion, making them valuable as anticorrosive materials. The high electron density of these compounds allows them to adsorb effectively and form stable chelating complexes with surface metallic atoms, thus inhibiting corrosion. This review emphasizes the extensive use of quinoline derivatives in corrosion inhibition, shedding light on various aspects of corrosion, its impact, and the past and present scenarios of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines and pyrimidines are known for their broad spectrum of biological activities and their recent applications in optoelectronic materials, such as electronic devices, luminescent elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are crucial for fabricating organic light-emitting diodes, phosphorescent organic light-emitting diodes, and other optoelectronic components (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Plant Metabolism
Benzoic acid and its amino derivatives significantly influence plant metabolism. Research has classified benzoic acid derivatives into growth-inhibiting and growth-promoting substances, exploring their effects on the respiration of fungal mats and etiolated barley leaves. This research provides insights into the classification and impact of benzoic acid derivatives on plant metabolism (Nagutb, 1964).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and chemical synthesis . Further studies could also focus on developing more efficient synthesis methods for this and similar compounds .
Eigenschaften
IUPAC Name |
4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGJRBLPUVEYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349270 | |
| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)- | |
CAS RN |
486449-65-4 | |
| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)



![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)






![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)